methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Overview
Description
The compound of interest, methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate, is a derivative of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which has been studied for its potential as a CDK8 kinase inhibitor, particularly in the context of anti-tumor activities against human colorectal carcinoma cells . This compound is structurally related to various other compounds that have been synthesized and characterized for their potential use in the preparation of polyfunctional heterocyclic systems , and as part of the synthesis of heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones .
Synthesis Analysis
The synthesis of related compounds involves the reaction of metal ions with ligands derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to form metal complexes . Another related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound . These methods provide insights into the potential synthetic pathways that could be used for the synthesis of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate.
Molecular Structure Analysis
The molecular structure of a closely related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has been analyzed and characterized, revealing that it crystallizes in a specific space group with defined lattice constants. The compound exists in the solid state as the enamine tautomer, with specific bond distances for the C=C and C–N bonds . This information can be used to infer the molecular structure of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their use as synthons for the preparation of various heterocyclic systems . Additionally, the reactivity of methyl cyclopropane-3-carboxylates with phenol and 4-nitrophenol has been studied, demonstrating regioselective catalyzed addition reactions . These studies provide a foundation for understanding the chemical reactions that methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques such as elemental analysis, molar conductivity, DTA, TG, FTIR, ICP-AES, and magnetic susceptibility . Additionally, the quantitative determination of the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in technical products has been described, which could be relevant for the analysis of the physical and chemical properties of methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate .
Safety And Hazards
properties
IUPAC Name |
methyl (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKZVIGENYNFE-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=C(C=C1)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
CAS RN |
54440-99-2 | |
Record name | METHYL 4-CHLORO-ALPHA-CYANOCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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